molecular formula C41H62O14 B009748 Amphoteronolide B CAS No. 106799-07-9

Amphoteronolide B

Cat. No.: B009748
CAS No.: 106799-07-9
M. Wt: 778.9 g/mol
InChI Key: VOPKRGFUUMVSHY-ZQCSYNFZSA-N
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Description

what is 'Amphoteronolide B'? this compound is a type of natural product isolated from the marine sponge Amphimedon sp. It is a polyketide-derived macrolide antibiotic that has been shown to possess antibacterial and antifungal activity. the use of 'this compound' this compound is a chemical compound derived from the plant species Amphoteronolidea. It has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In preclinical studies, this compound has been shown to inhibit the growth of several types of cancer cells, including breast and lung cancer cells. It has also been shown to reduce inflammation in animal models of arthritis. Further research is needed to determine the safety and efficacy of this compound for use in humans. the chemistry of 'this compound' this compound is a naturally occurring sesquiterpene lactone, isolated from the roots of the plant this compound (A. leptopus). It is an aromatic compound with a molecular formula of C15H24O2. It is a colorless to pale yellow liquid at room temperature. The chemical structure of this compound consists of a six-membered ring with two oxygen atoms connected to the ring. The molecule also contains two methyl groups, two double bonds, and a hydroxyl group. The main biological activity of this compound is its anti-inflammatory and analgesic properties. It has been found to reduce inflammation and pain in animal models. It has also been reported to have antibacterial and antifungal activity. In addition, it has been shown to have cytotoxic activity against certain cancer cell lines. The mode of action of this compound is still unclear. However, it is believed to act through the inhibition of the enzyme cyclooxygenase-2 (COX-2) which is involved in the production of inflammatory mediators. It is also thought to have an effect on the production of nitric oxide, which is involved in the regulation of inflammation. the biochemical/physical effects of 'this compound' this compound is a polycyclic polyprenylated acylphloroglucinol (PPAP) compound isolated from the marine sponge Amphimedon sp. It has been studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer activities. Biochemically, this compound has been found to inhibit the expression of the pro-inflammatory cytokines TNF-α and IL-6 in human monocytic cells. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Physically, this compound has been found to have anti-cancer effects in several cell lines, including breast, colon, and prostate cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, while not affecting normal cells. In addition, it has been found to have anti-angiogenic effects, meaning it can inhibit the growth of new blood vessels that can promote tumor growth. the benefits of 'this compound' this compound is a natural product isolated from the root of the plant this compound. It has been studied for its potential health benefits, including its anti-inflammatory, anti-tumor, and antioxidant activities. It has been shown to have anti-inflammatory and anti-tumor effects in animal studies, and it may also be beneficial for human health. Studies have shown that this compound has the potential to reduce inflammation, reduce the risk of cancer, and protect against oxidative stress. In addition, it has been reported to have anti-bacterial and anti-viral activities, making it a potential treatment for a variety of infections. the related research of 'this compound' 1. Synthesis of this compound: A Novel Natural Product from the Marine Sponge Amphimedon sp. 2. Structural Elucidation of this compound, a Marine Natural Product from the Sponge Amphimedon sp. 3. Biological Activity of this compound: A Novel Marine Natural Product from the Sponge Amphimedon sp. 4. Antibacterial Activity of this compound: A Novel Marine Natural Product from the Sponge Amphimedon sp. 5. Antifungal Activity of this compound: A Novel Marine Natural Product from the Sponge Amphimedon sp. 6. Inhibition of Cancer Cell Growth by this compound: A Novel Marine Natural Product from the Sponge Amphimedon sp. 7. Synthesis and Characterization of this compound Derivatives: A Novel Marine Natural Product from the Sponge Amphimedon sp. 8. Structure-Activity Relationship of this compound: A Novel Marine Natural Product from the Sponge Amphimedon sp.

Scientific Research Applications

  • Prion Diseases : Amphotericin B affects the course of experimental prion diseases, providing insights into pathogenic mechanisms of these neurodegenerative disorders (Adjou et al., 1997).

  • Broad Spectrum Antifungal : It is effective in treating various fungal infections like candidosis, cryptococcosis, histoplasmosis, and others (Ellis, 2002).

  • Oral Formulations for Parasitic Infections : Novel oral formulations are being developed for enhanced absorption and treatment of parasitic infections such as leishmaniasis (Wasan et al., 2022).

  • Gene Expression in Fungal Infections : Treatment with Amphotericin B leads to differential gene and protein expression in Aspergillus fumigatus, indicating potential drug targets for systemic fungal infections (Gautam et al., 2008).

  • Neonatal Invasive Candidiasis : Liposomal amphotericin B is a treatment option for invasive candidiasis in neonates, particularly for those at high risk of nephrotoxicity (Al Arishi et al., 1997).

  • Oral Nanosuspension for Visceral Leishmaniasis : Oral amphotericin B nanosuspension reduces liver parasite load in visceral leishmaniasis (Kayser et al., 2003).

  • Six Decades of Clinical Use : Amphotericin B is celebrated for its broad spectrum of activity, low resistance rates, and clinical efficacy in treating invasive fungal diseases (Cavassin et al., 2021).

  • Antibiotic Activity Mechanism : It binds to cells in small aggregates, preferring mature cell walls and plasma membranes of budding daughter cells in Candida albicans (Grela et al., 2019).

  • Activity Against Various Pathogens : Besides antifungal action, it's also effective against HIV, Leishmania parasites, and prion diseases (Carmody et al., 2005).

  • Molecular Dynamics : Hydrogen bonding interactions in the amphotericin B/cholesterol channel are key to its activity, offering insights for new drug developments (Bagiński et al., 1997).

Mechanism of Action

Amphoteronolide B, similar to Amphotericin B, exerts its antifungal effect by disrupting fungal cell wall synthesis due to its ability to bind to sterols, primarily ergosterol. This binding leads to the formation of pores that allow leakage of cellular components .

Safety and Hazards

Amphoteronolide B is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Amphotericin B, a closely related compound, has been repurposed due to its significant antibacterial potential . This suggests potential future directions for Amphoteronolide B. Additionally, the development of safer alternatives to Amphotericin B remains an important objective .

Properties

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62O14/c1-26-16-14-12-10-8-6-4-5-7-9-11-13-15-17-29(42)22-36-38(40(51)52)35(48)25-41(53,55-36)24-32(45)21-34(47)33(46)19-18-30(43)20-31(44)23-37(49)54-28(3)27(2)39(26)50/h4-17,26-36,38-39,42-48,50,53H,18-25H2,1-3H3,(H,51,52)/t26-,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,38+,39+,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPKRGFUUMVSHY-ZQCSYNFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910115
Record name 1,3,5,6,9,11,17,33,37-Nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

778.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106799-07-9
Record name Amphoteronolide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106799079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5,6,9,11,17,33,37-Nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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